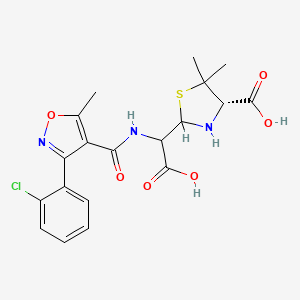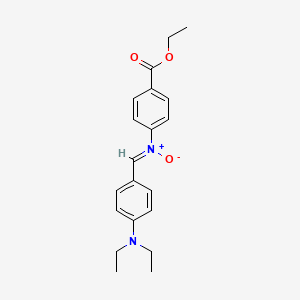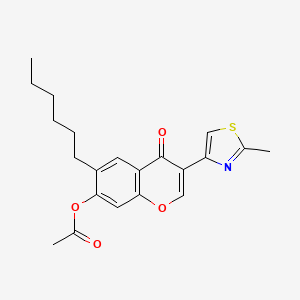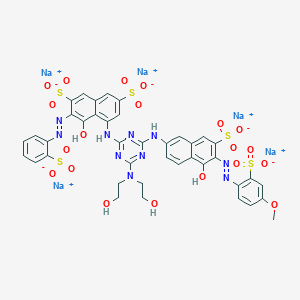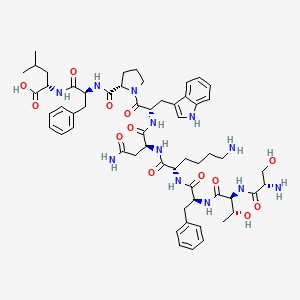
Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple methyl groups and a diethylaminoethyl side chain. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride typically involves the reaction of benzanilide derivatives with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl side chain allows it to interact with biological receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-benzanilide: Similar in structure but with an ethyl group instead of a diethylaminoethyl side chain.
N-benzyl-benzanilide: Contains a benzyl group, leading to different chemical properties and biological activities.
Uniqueness
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride is unique due to its multiple methyl groups and the presence of a diethylaminoethyl side chain. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
| 39367-89-0 | |
Molecular Formula |
C25H37ClN2O |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
InChI Key |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


